B1579679 Boc-2,6-Dimethy-D-Phenylalanine

Boc-2,6-Dimethy-D-Phenylalanine

Cat. No.: B1579679
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,6-Dimethyl-D-Phenylalanine is a chemically modified amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus of D-phenylalanine, with methyl substituents at the 2- and 6-positions of the aromatic ring. This structural modification enhances steric hindrance, influencing peptide conformation and stability, while the Boc group provides acid-labile protection during solid-phase synthesis. The D-configuration ensures resistance to enzymatic degradation, making it valuable for developing bioactive peptides and peptidomimetics. Industrial applications include its use as a chiral building block in asymmetric synthesis and drug development .

Properties

Molecular Weight

293.36

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most direct analogue of Boc-2,6-Dimethyl-D-Phenylalanine is Cbz-2,6-Dimethyl-D-Phenylalanine , which substitutes the Boc group with a carbobenzyloxy (Cbz) protecting group. Additional analogues include unprotected 2,6-dimethyl-D-phenylalanine and variants with alternative protecting groups (e.g., Fmoc). Below is a detailed comparison:

Key Differences Between Boc- and Cbz-Protected Derivatives

Property Boc-2,6-Dimethyl-D-Phenylalanine Cbz-2,6-Dimethyl-D-Phenylalanine
Protecting Group Boc (tert-butoxycarbonyl) Cbz (carbobenzyloxy)
CAS Number Not publicly listed 1270286-00-4
Deprotection Conditions Acidic (e.g., trifluoroacetic acid) Hydrogenolysis (e.g., H₂/Pd-C)
Industrial Grade Typically >98% purity (lab-scale) 99% purity (industrial grade)
Packaging Variable (mg to kg scale) 25 kg/cardboard drum
Solubility Moderate in polar aprotic solvents Similar, but may vary with Cbz hydrophobicity
Certifications Custom synthesis standards REACH, ISO certified

Research Findings

  • Stability : The Boc group offers superior stability under basic conditions compared to Cbz, which is sensitive to reducing agents. However, Cbz derivatives are preferred in hydrogenation-compatible syntheses .
  • Steric Effects : Both compounds exhibit enhanced steric hindrance due to the 2,6-dimethyl substitution, reducing racemization risks during peptide coupling.
  • Industrial Use : Cbz-2,6-Dimethyl-D-Phenylalanine is commercially available at scale (99% purity), while Boc variants are often custom-synthesized for research .

Comparison with Unprotected and Other Derivatives

Unprotected 2,6-Dimethyl-D-phenylalanine lacks synthetic utility due to its reactivity, while Fmoc-protected analogues (e.g., Fmoc-2,6-Dimethyl-D-Phenylalanine) are favored in automated peptide synthesis for their UV-active, base-labile properties. Boc and Cbz derivatives remain niche for specialized applications requiring acid- or hydrogen-sensitive protocols.

Preparation Methods

Boc Protection of 2,6-Dimethyl-D-Phenylalanine

  • The amino acid is treated with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, often using a base such as sodium bicarbonate or triethylamine, to selectively protect the amino group.
  • This step is crucial for stabilizing the amino acid during further synthetic manipulations and for facilitating peptide coupling reactions.

Carbon–Carbon Bond Formation via Negishi Coupling

  • A notable advanced method involves a microwave-assisted Negishi coupling to form the 2,6-dimethylphenylalanine backbone, as reported by Henry et al. This method allows efficient construction of the key carbon–carbon bonds with high stereoselectivity.
  • The Negishi coupling employs organozinc reagents and palladium catalysts to couple aryl halides with alkyl zinc reagents, enabling the installation of the 2,6-dimethyl substituents on the phenyl ring.
  • This approach is rapid (three-step synthesis) and scalable, offering an advantage over traditional multi-step syntheses.

Synthesis from N-Boc-2,6-Dimethyl-L-Tyrosine Methyl Ester

  • Another approach starts from commercially available N-Boc-2,6-dimethyl-L-tyrosine methyl ester.
  • The methyl ester is selectively hydrolyzed using lithium hydroxide in a THF/water mixture at 0 °C to yield the free acid.
  • Amide derivatives can be prepared by coupling the acid with various amines using coupling agents like PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which facilitates peptide bond formation under mild conditions.
  • This method yields high purity Boc-protected 2,6-dimethylphenylalanine derivatives suitable for further biological applications.

Cyclization and Boc Protection via Diketopiperazine Intermediates

  • A more complex but versatile synthetic route involves the formation of diketopiperazine (DKP) intermediates.
  • Starting from N-4-methoxybenzyl (N-PMB)-amino acids and amino acid methyl esters, dipeptides are formed and cyclized to PMB-DKPs.
  • Subsequent Boc-protection and PMB-deprotection steps yield mono-Boc-protected diketopiperazines, which can be converted into Boc-2,6-dimethylphenylalanine derivatives.
  • This method offers excellent stereoselectivity (>20:1 diastereomeric ratio) and good yields, expanding the substrate scope for various amino acid side chains.

Comparative Data Table of Preparation Methods

Method Description Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity Advantages References
Microwave-assisted Negishi Coupling Aryl halides, organozinc reagents Pd catalyst, microwave irradiation High Excellent Rapid, scalable, stereoselective
Hydrolysis of N-Boc-2,6-dimethyl-L-tyrosine methyl ester N-Boc-2,6-dimethyl-L-tyrosine methyl ester LiOH in THF/H2O, PyBOP for coupling High High Mild conditions, high purity
Diketopiperazine (DKP) intermediate route N-PMB-amino acids, amino acid methyl esters Cyclization, Boc protection, PMB deprotection Good >20:1 dr Broad substrate scope, stereoselective

Detailed Research Findings

  • The microwave-assisted Negishi coupling method represents a significant advancement by reducing synthesis time and improving yield and stereoselectivity. This method also facilitates the synthesis of other unnatural tyrosine derivatives, which are valuable in opioid peptidomimetic research.
  • The hydrolysis and coupling method starting from N-Boc-2,6-dimethyl-L-tyrosine methyl ester is well-established, providing a straightforward route to Boc-protected derivatives with mild reaction conditions and excellent chemical yields. This approach is scalable and suitable for large-scale synthesis.
  • The diketopiperazine-based synthesis offers a modular approach to Boc-2,6-dimethylphenylalanine derivatives, allowing incorporation into peptide synthesis with excellent stereochemical control. This method is particularly useful for synthesizing complex peptide structures with unnatural amino acids.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Boc-2,6-Dimethyl-D-Phenylalanine with high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical in peptide synthesis. Use chiral auxiliaries or enzymatic resolution to control stereochemistry. Boc protection (tert-butoxycarbonyl) is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Chiral HPLC with a cellulose-based column can verify purity (>95% by HPLC) . For scale-up, consider kinetic resolution using lipases or asymmetric hydrogenation .

Q. Which spectroscopic techniques are most reliable for characterizing Boc-2,6-Dimethyl-D-Phenylalanine?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns (e.g., 2,6-dimethyl groups) and optical rotation for chirality. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies Boc-group carbonyl stretches (~1680–1720 cm⁻¹). Compare data to structurally similar compounds like Boc-2,5-Difluoro-D-Phenylalanine or Boc-L-4-cyanophenylalanine .

Q. How can common impurities in Boc-2,6-Dimethyl-D-Phenylalanine be identified and quantified?

  • Methodological Answer : Impurities often arise from incomplete Boc protection or racemization. Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Spiking experiments with reference standards (e.g., unprotected D-phenylalanine derivatives) help identify peaks. Quantify via calibration curves and validate using guidelines from analytical chemistry frameworks .

Advanced Research Questions

Q. How does steric hindrance from 2,6-dimethyl substitution impact coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Steric effects reduce reaction rates. Optimize coupling using bulky activating agents (e.g., HATU or PyBOP) and extended reaction times (2–4 hours). Monitor efficiency via Kaiser test or MALDI-TOF MS. Compare results to less hindered analogs (e.g., Boc-D-phenylalanine) to isolate steric contributions .

Q. What strategies mitigate instability of Boc-2,6-Dimethyl-D-Phenylalanine under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 7.4, 37°C) with LC-MS to track degradation. Stabilization approaches include lyophilization, formulation with cyclodextrins, or replacing Boc with more stable protecting groups (e.g., Fmoc). Cross-reference stability data with structurally related compounds like Boc-2,6-Dichloro-DL-phenylalanine .

Q. How can computational modeling guide the design of Boc-2,6-Dimethyl-D-Phenylalanine derivatives for protein-protein interaction inhibition?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Pair with molecular dynamics simulations to assess steric and electronic compatibility. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions in literature regarding the biological activity of Boc-2,6-Dimethyl-D-Phenylalanine?

  • Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate data. Replicate conflicting studies under controlled conditions, ensuring identical reagents (e.g., EDC/NHS coupling ) and assay protocols. Use meta-analysis to identify confounding variables (e.g., solvent polarity, temperature gradients) .

Methodological Frameworks for Research Design

Q. What criteria ensure a robust experimental design for studying Boc-2,6-Dimethyl-D-Phenylalanine in drug discovery?

  • Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example, a study evaluating cytotoxicity should include positive/negative controls (e.g., cisplatin and DMSO) and adhere to OECD guidelines for in vitro assays. Novelty can arise from targeting understudied receptors (e.g., GPCRs) .

Q. How to align research questions with peptide synthesis best practices?

  • Answer : Follow PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Example:

  • Population : Peptide-drug conjugates.
  • Intervention : Incorporation of Boc-2,6-Dimethyl-D-Phenylalanine.
  • Comparison : Standard phenylalanine residues.
  • Outcome : Enhanced proteolytic stability .

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